(2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups, including a chlorophenyl group, an ethoxyphenyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of Substituents: The chlorophenyl, ethoxyphenyl, and carboxamide groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired functionalization.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (e.g., temperature, pressure), and scaling up the reaction to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require specific catalysts and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-2-[(4-bromophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C21H22ClN3O3S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3S/c1-3-25-19(26)13-18(29-21(25)24-16-7-5-14(22)6-8-16)20(27)23-15-9-11-17(12-10-15)28-4-2/h5-12,18H,3-4,13H2,1-2H3,(H,23,27) |
InChI Key |
XHBYLXPQWNYACI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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